molecular formula C22H20N4OS B6477954 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2640973-83-5

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No. B6477954
CAS RN: 2640973-83-5
M. Wt: 388.5 g/mol
InChI Key: QRAKOFJMTRKIAI-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole-containing compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The structure of the synthesized pyrazole derivatives was confirmed by 1 H NMR and 13 C NMR .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in the synthesis of various derivatives with potential pharmacological effects .

Mechanism of Action

Target of Action

The primary target of this compound is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.

Mode of Action

The compound forms a strong hydrogen bond with SDH . This interaction likely alters the enzyme’s activity, leading to changes in the biochemical processes it is involved in.

Pharmacokinetics

The compound’s structure suggests it may be highly soluble in water and other polar solvents , which could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its target. For instance, the compound’s solubility suggests it may be more effective in polar environments . .

properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-26-20(12-14-24-26)17-9-7-16(8-10-17)11-13-23-21(27)19-15-28-22(25-19)18-5-3-2-4-6-18/h2-10,12,14-15H,11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAKOFJMTRKIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide

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